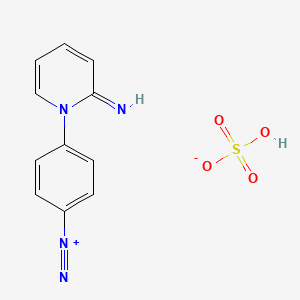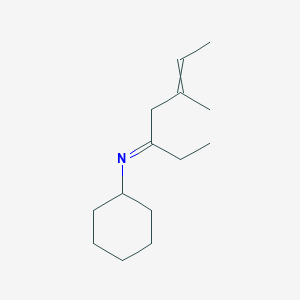![molecular formula C12H10N4O2 B14590348 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol CAS No. 61581-33-7](/img/structure/B14590348.png)
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol is a heterocyclic compound that belongs to the class of oxazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry . The structure of this compound includes an oxazole ring fused with a pyrimidine ring, which is further substituted with an amino group, a methyl group, and a phenol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-d]pyrimidines typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, followed by S-methylation and cyclization .
Industrial Production Methods
Industrial production methods for oxazolo[4,5-d]pyrimidines often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted derivatives, and various substituted phenol derivatives .
Wissenschaftliche Forschungsanwendungen
3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an immunosuppressive and antiviral agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes and proteins, leading to the suppression of cellular proliferation and viral replication . The compound may also modulate immune responses by affecting the expression of signaling proteins in immune cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolo[4,5-d]pyrimidines such as 5-amino-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one .
Uniqueness
What sets 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenol group, in particular, enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .
Eigenschaften
CAS-Nummer |
61581-33-7 |
|---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-(5-amino-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(16-12(13)14-6)15-11(18-9)7-3-2-4-8(17)5-7/h2-5,17H,1H3,(H2,13,14,16) |
InChI-Schlüssel |
VCWDMQDSICKIBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




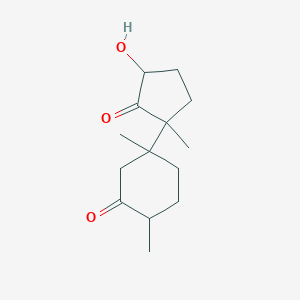
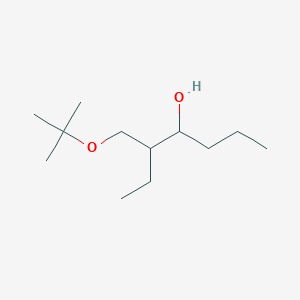

![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

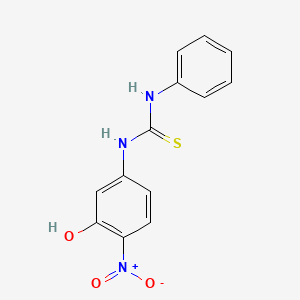
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
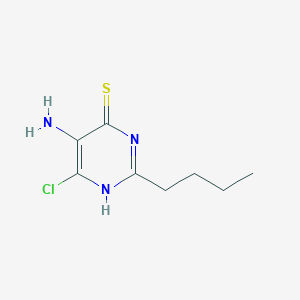
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
